molecular formula C7H5ClF3N B1214093 4-Chloro-2-(trifluoromethyl)aniline CAS No. 445-03-4

4-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1214093
CAS No.: 445-03-4
M. Wt: 195.57 g/mol
InChI Key: CVINWVPRKDIGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourier-transform (FT) infrared and FT-Raman spectra of 4-chloro-2-(trifluoromethyl) aniline has been studied.

Mechanism of Action

Biological Activity

4-Chloro-2-(trifluoromethyl)aniline is an aromatic amine notable for its unique electronic properties and diverse biological activities. This compound, characterized by a chloro group and a trifluoromethyl group on the benzene ring, has garnered attention in pharmacological research due to its potential applications in various therapeutic areas.

  • Chemical Formula : C7H5ClF3N
  • Molecular Weight : 195.57 g/mol
  • CAS Number : 175205-77-3

The presence of the electronegative trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing its metabolic stability compared to other aniline derivatives .

Biological Activities

This compound exhibits several notable biological activities:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antagonistic Activity : Studies have shown that this compound has antagonistic effects on specific receptors, including the P2X3 receptor, which is involved in pain signaling pathways. The introduction of trifluoromethyl groups has been linked to increased metabolic stability and altered activity profiles .
  • Metabolic Stability : The trifluoromethyl substitution results in a significant increase in metabolic stability, making it a promising candidate for further drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that variations in halide substitutions can affect biological activity significantly. The following table summarizes findings related to structural modifications:

Compound NameStructural FeaturesUnique Properties
4-ChloroanilineContains only one chloro groupMore basic than this compound
2-TrifluoromethylphenylamineTrifluoromethyl group on a different positionDifferent reactivity patterns due to position
3-Chloro-2-(trifluoromethyl)anilineChloro group at the meta positionAffects electrophilic substitution differently
4-Bromo-2-(trifluoromethyl)anilineBromine instead of chlorineDifferent halogen properties influencing reactivity

The unique combination of both chloro and trifluoromethyl groups enhances the electronic properties and reactivity of this compound compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibitory Effects on Pain Pathways : One study demonstrated that modifications of aniline derivatives, including this compound, resulted in varying degrees of antagonistic activity against P2X3 receptors, indicating potential applications in pain management therapies .
  • Metabolic Studies : Research involving animal models has shown that this compound exhibits favorable pharmacokinetic properties, with enhanced metabolic stability leading to prolonged activity in vivo .
  • Toxicological Assessments : Toxicity studies have indicated that while this compound can act as an irritant, it does not exhibit significant toxicity towards healthy cells at therapeutic concentrations, making it a candidate for further investigation in drug development .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINWVPRKDIGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060000
Record name 4-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-03-4
Record name 2-Trifluoromethyl-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-α,α,α-trifluoro-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(trifluoromethyl)aniline
Reactant of Route 5
4-Chloro-2-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.